Pimodivir
Overview
Description
Pimodivir (VX-787, JNJ-63623872) is an antiviral drug developed as a treatment for influenza . It acts as an inhibitor of influenza virus polymerase basic protein 2 . It has shown promising results in Phase II clinical trials .
Synthesis Analysis
To expand the chemical space of the known influenza polymerase PB2 inhibitor-pimodivir (formerly VX-787) and improve its pharmacokinetic profile, two pimodivir analogs containing 2,3-dihydro-imidazopyridine fragment were designed, synthesized, and evaluated for anti-influenza virus activity .Molecular Structure Analysis
Structural and thermodynamic analysis of the interactions between cap-binding domain of PB2 wild-type and PB2 variants bearing these mutations and pimodivir were carried out. Four crystal structures of PB2-WT, PB2-F404Y, PB2-M431I and PB2-H357N in complex with pimodivir were presented .Chemical Reactions Analysis
Pimodivir is a cyclohexyl carboxylic acid analog obtained by screening a compound library for compounds with in vitro activity against influenza virus . In the cap-snatching reaction, PB2 binds to the m7G cap structure of host mRNA .Physical And Chemical Properties Analysis
Pimodivir has a molecular formula of C20H19F2N5O2 and a molecular weight of 399.4 g/mol . It is an orally bioavailable non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex .Scientific Research Applications
Treatment of Acute Uncomplicated Seasonal Influenza A : Pimodivir, when used alone or in combination with oseltamivir, showed significant virologic improvements over placebo in patients with acute uncomplicated influenza A. The combination therapy demonstrated a trend for a shorter time to symptom resolution than placebo and was well-tolerated (Finberg et al., 2018).
Mapping Resistance Mutations : A comprehensive study mapped all single-amino-acid mutations to an avian PB2 that confer resistance to pimodivir. This helps understand how new viral strains might resist pimodivir and guides clinical deployment of this antiviral (Soh et al., 2021).
Pharmacokinetics and Safety in Healthy Volunteers : A study assessed the interaction between pimodivir and oseltamivir, along with the pharmacokinetics and safety of pimodivir. This was crucial for understanding the feasibility of combination therapy (Deleu et al., 2018).
Efficacy in Experimentally Inoculated Volunteers : Pimodivir significantly reduced viral shedding and influenza-like symptoms in healthy volunteers inoculated with influenza A virus. The study suggested pimodivir's potential as a novel treatment for influenza A virus infection (Trevejo et al., 2018).
Susceptibility Testing of Influenza A Viruses : Research showed that pimodivir effectively inhibits the replication of a diverse group of influenza A viruses, including strains with pandemic potential. This highlights pimodivir's broad inhibitory activity (Patel et al., 2021).
Use in Hospitalized Patients with Influenza A : A study on hospitalized patients with influenza A infection revealed that pimodivir, in combination with oseltamivir, reduced the time to influenza symptom resolution and had a lower incidence of influenza-related complications (O’Neil et al., 2020).
Exploratory Studies on Other Viral Infections : Some research has explored the potential of pimodivir in treating other viral infections, such as CoVID-19. However, these applications are still in the early stages of investigation and require further research (Adebambo, 2020).
Safety And Hazards
Pimodivir is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . No safety concerns were identified with pimodivir 600 mg twice daily alone or in combination with oseltamivir 75 mg twice daily .
Future Directions
properties
IUPAC Name |
(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPXDNKSIXAZEQ-SBBZOCNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028095 | |
Record name | Pimodivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pimodivir | |
CAS RN |
1629869-44-8 | |
Record name | Pimodivir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimodivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14974 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pimodivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMODIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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